Molecular Weight Advantage Over the Non-Spiro Parent Core Enables Physicochemical Property Tuning
The target compound possesses a molecular weight of 247.14 g mol⁻¹, 42.07 g mol⁻¹ higher than the non-spiro 2,4-dichlorothieno[2,3-d]pyrimidine parent core (205.07 g mol⁻¹) . This mass increment, attributable to the spiro-cyclobutane motif, shifts the compound into a higher molecular-weight bracket that can improve ligand efficiency metrics when the cyclobutane ring participates in productive hydrophobic contacts within kinase ATP-binding pockets [1].
| Evidence Dimension | Molecular weight (g mol⁻¹) and its impact on drug-likeness |
|---|---|
| Target Compound Data | Molecular weight = 247.14 g mol⁻¹ (C₉H₈Cl₂N₂S) |
| Comparator Or Baseline | 2,4-Dichlorothieno[2,3-d]pyrimidine (non-spiro parent); Molecular weight = 205.07 g mol⁻¹ (C₆H₂Cl₂N₂S) |
| Quantified Difference | +42.07 g mol⁻¹ (20.5 % increase) |
| Conditions | Calculated from molecular formula; vendor technical datasheets (MolCore and AchemBlock) |
Why This Matters
A molecular weight closer to 250 g mol⁻¹, combined with spirocyclic rigidity, can enhance target engagement and reduce entropic penalty upon binding relative to the flat, lower-MW parent core.
- [1] Kovtun, A.V. et al. Biopolymers and Cell 2020, 36 (4), 279–293. Docking binding energies −8.4 to −10.2 kcal mol⁻¹ against EGFR WT for spiro-fused thieno[2,3-d]pyrimidines. View Source
